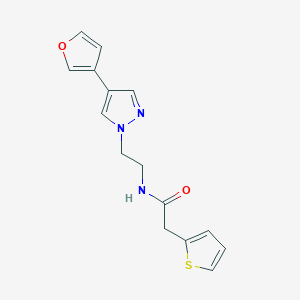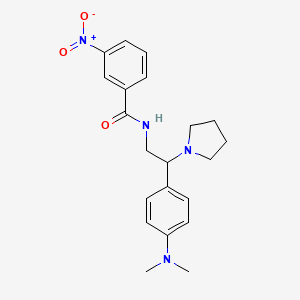
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with notable heterocyclic elements. Known for its diverse applications, this compound often finds relevance in various scientific research fields, thanks to its intriguing structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. Starting with the preparation of individual heterocyclic components like furan, pyrazole, and thiophene, these are then conjugated through stepwise reactions. Key steps usually include acylation and cyclization reactions under carefully controlled conditions such as low to moderate temperatures and the use of specific catalysts to ensure precision.
Industrial Production Methods: : On an industrial scale, the compound can be produced using similar synthetic routes but optimized for scalability. Automation and high-throughput techniques ensure that the yields are maximized while maintaining purity. Solvents and reagents are chosen based on their efficiency and ease of recycling to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, leading to the formation of carbonyl or quinonoid derivatives.
Reduction: : Reduction reactions often involve the addition of hydrogen atoms, resulting in saturated analogs.
Substitution: : This compound readily participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for different applications.
Common Reagents and Conditions: : Some commonly used reagents include transition metal catalysts, mild oxidizing agents, and strong bases. Typical conditions range from ambient to elevated temperatures and neutral to slightly acidic pH levels.
Major Products Formed from These Reactions: : Depending on the reaction type, the products can vary from simple oxidized forms to complex substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a key intermediate in the synthesis of more complex organic molecules, valuable in drug discovery and material science.
Biology: : It exhibits various biological activities, making it a candidate for developing new therapeutic agents.
Medicine: : Researchers are exploring its potential as a pharmacologically active compound, particularly for anti-inflammatory and anti-cancer properties.
Industry: : In industrial applications, it is used in the synthesis of polymers and other advanced materials, owing to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often inhibiting or modifying their activity. Pathways involved usually include signal transduction or metabolic pathways where the compound can act as an agonist or antagonist, depending on its functional group modifications.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : When compared to its analogs with different heterocyclic rings, such as pyrrole or imidazole derivatives, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide often shows enhanced stability and reactivity.
List of Similar Compounds
N-(2-(4-(pyrrole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(4-(imidazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(4-(thiazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
This compound stands out due to its unique combination of furan, pyrazole, and thiophene rings, offering a rich field for further exploration and applications in various scientific domains.
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVPMUPHVMPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

